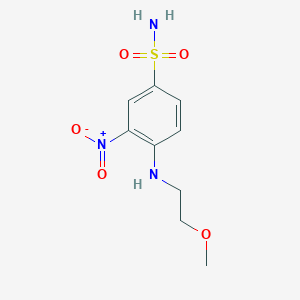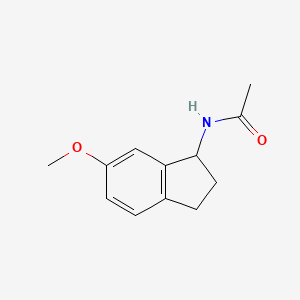![molecular formula C11H7ClN4S B13869657 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with a chlorine atom and a pyridin-2-yl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine typically involves a multi-step process. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of one chlorine atom with a pyridin-2-yl group in the presence of N,N-dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its antimicrobial properties make it a candidate for use in the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . This inhibition disrupts the metabolic processes of microorganisms, leading to their death. Additionally, the compound’s ability to interact with DNA and other cellular components may contribute to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: This compound has similar structural features but differs in the substitution pattern on the pyridine ring.
2-chloro-N-(4-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. Its ability to inhibit acetyl-CoA carboxylase and its antimicrobial and anticancer activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H7ClN4S |
|---|---|
Molecular Weight |
262.72 g/mol |
IUPAC Name |
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H7ClN4S/c12-11-14-7-4-6-17-9(7)10(16-11)15-8-3-1-2-5-13-8/h1-6H,(H,13,14,15,16) |
InChI Key |
OGIQUGMMQOKGOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=NC3=C2SC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)

![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)



![3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol](/img/structure/B13869631.png)

![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)




![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)
